2,6-diamino-5-chloro-1H-pyrimidin-4-one
Description
Properties
IUPAC Name |
2,6-diamino-5-chloro-1H-pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN4O/c5-1-2(6)8-4(7)9-3(1)10/h(H5,6,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUZZQYKVSMFOML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NC(=NC1=O)N)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1(=C(NC(=NC1=O)N)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Phosphorus Oxychloride (POCl₃)-Mediated Chlorination
The most widely reported method involves chlorinating 2,6-diamino-4-hydroxypyrimidine using POCl₃ in the presence of catalysts or co-reagents. Key variations include:
-
Quaternary Ammonium Chloride-Assisted Chlorination (EP0483204B1, CN113754592A):
-
Procedure : 2,6-Diamino-4-hydroxypyrimidine hydrochloride is reacted with POCl₃ (3–6 molar equivalents) and methyltriethylammonium chloride at 100–120°C for 24–30 hours.
-
Workup : Excess POCl₃ is distilled under vacuum, and the product is quenched with ice-cold ethanol, neutralized with ammonia, and extracted with ethyl acetate.
-
Advantages : Scalable for industrial production; POCl₃ is recoverable.
-
-
Tertiary Amine Hydrochloride Catalysis (EP0483204B1):
-
Catalysts : Diethylaniline or N,N-dimethylaniline hydrochloride.
-
Conditions : Reflux in acetonitrile or diglyme for 20–24 hours.
-
Yield : ~65% with higher selectivity for 5-chloro substitution.
-
N-Chlorosuccinimide (NCS) in Polar Solvents
A milder approach uses NCS for selective chlorination (MDPI, PMC3850758):
-
Procedure : 2,6-Diamino-4-methoxypyrimidine is treated with NCS (1.2 equivalents) in dimethylformamide (DMF) at 50°C for 6 hours.
-
Advantages : Avoids harsh conditions; suitable for lab-scale synthesis.
Condensation Reactions with α-Chloro Ketones
Pyrrolo[2,3-d]pyrimidine Intermediate Formation (PMC3850758 )
-
Substrates : 2,6-Diamino-3H-4-oxo-pyrimidine and α-chloro-ketones (e.g., 4-(methoxycarbonyl)phenyl acetic acid derivatives).
-
Conditions : Reflux in ethanol with ultrasonication (80°C, 12 hours).
-
Yield : 33% for pyrrolo[2,3-d]pyrimidine intermediates, which are hydrolyzed to the target compound.
Vilsmeier Reagent Chlorination (US5917042A )
-
Reagents : Chloromethylenimminium salts (e.g., ClCH=N⁺Me₂) generated from DMF and POCl₃.
-
Procedure : 2,6-Diamino-4-hydroxypyrimidine is treated with 4 equivalents of Vilsmeier reagent in dichloroethane at 40°C for 8 hours.
-
Yield : 70–75% with minimal byproducts.
-
Advantages : High regioselectivity for 5-chloro substitution; avoids tar formation.
Comparative Analysis of Methods
| Method | Reagents | Temperature | Time | Yield | Scalability |
|---|---|---|---|---|---|
| POCl₃ + Quaternary Salt | POCl₃, Me₃EtNCl | 100–120°C | 24–30 h | 50–82% | Industrial |
| NCS in DMF | NCS, DMF | 50°C | 6 h | 53–56% | Lab-scale |
| Vilsmeier Reagent | ClCH=N⁺Me₂, DCE | 40°C | 8 h | 70–75% | Pilot-scale |
| α-Chloro Ketone Condensation | α-Chloro-ketones, EtOH | 80°C | 12 h | 33% | Lab-scale |
Key Observations:
-
POCl₃-Based Methods : Dominant in industrial settings due to cost-effectiveness but require careful handling of corrosive reagents.
-
NCS and Vilsmeier Approaches : Offer better selectivity and safety, making them preferable for small-scale pharmaceutical synthesis.
-
Condensation Routes : Limited by lower yields but valuable for generating structurally complex intermediates.
Optimization Challenges and Solutions
Byproduct Formation in POCl₃ Reactions
Hydrolysis of Chloro Intermediates
Chemical Reactions Analysis
Types of Reactions
2,6-Diamino-5-chloro-1H-pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides using hydrogen peroxide.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in ethanol solution at 50°C.
Substitution: Boiling piperidine under neat conditions.
Major Products Formed
Oxidation: Formation of 2,6-diamino-4-chloropyrimidine N-oxide.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has demonstrated that 2,6-diamino-5-chloro-1H-pyrimidin-4-one exhibits potential as an anticancer agent. Its ability to inhibit specific enzymes involved in cancer cell proliferation makes it a candidate for further drug development. For instance, studies have shown that the compound can inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in rapidly dividing cells .
Antiviral Properties
The compound has also been investigated for its antiviral properties. It has been shown to inhibit viral replication in vitro, particularly against viruses like hepatitis B virus (HBV) and human immunodeficiency virus (HIV). This activity is attributed to its interaction with viral enzymes, disrupting their function and preventing viral propagation .
Case Study: Inhibition of Kinases
In a study focusing on the inhibition of kinases, this compound was found to selectively inhibit certain kinase pathways associated with tumor growth. This selectivity suggests its potential use in targeted cancer therapies .
Agricultural Applications
Herbicide Development
The compound's structural properties allow it to act as a herbicide by inhibiting specific biochemical pathways in plants. Research indicates that derivatives of this compound can effectively control weed growth without adversely affecting crop yield. This application is particularly relevant in the development of environmentally friendly herbicides .
Fungicidal Properties
Additionally, studies have identified its fungicidal properties, making it useful in protecting crops from fungal infections. The mechanism involves disrupting fungal cell wall synthesis, leading to cell death .
Materials Science
Synthesis of Novel Polymers
In materials science, this compound serves as a building block for synthesizing novel polymers and composites. Its reactivity allows for the incorporation into polymer matrices, enhancing mechanical properties and thermal stability.
Case Study: Polymer Blends
A study demonstrated the incorporation of this compound into polyvinyl chloride (PVC) blends, resulting in improved thermal stability and resistance to degradation under UV light exposure. This application highlights its potential in developing advanced materials for various industrial uses .
Chemical Synthesis
Building Block for Heterocycles
The compound is widely used as a precursor in the synthesis of various heterocyclic compounds due to its unique chemical properties. It can undergo multiple reactions such as substitution and cyclization to form more complex structures.
| Reaction Type | Description | Example Compound |
|---|---|---|
| Substitution | Replacement of chlorine with other nucleophiles | 2,6-diamino-5-fluoro-1H-pyrimidin-4-one |
| Cyclization | Formation of cyclic structures from linear precursors | Pyrimidine derivatives |
| Oxidation | Conversion of amino groups into nitro or nitroso groups | Nitroso derivatives |
Mechanism of Action
The mechanism of action of 2,6-diamino-5-chloro-1H-pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For example, as an inhibitor of dihydrofolate reductase, it prevents the biosynthesis of thymidine, thereby blocking DNA synthesis and suppressing cell growth . Additionally, its antihypertensive effects are attributed to its ability to reduce vascular resistance to blood flow .
Comparison with Similar Compounds
Substituent Variations and Structural Features
The following table summarizes key structural differences between 2,6-diamino-5-chloro-1H-pyrimidin-4-one and related pyrimidine derivatives:
Physicochemical Properties
- Lipophilicity and Solubility: The chloro substituent in this compound increases lipophilicity compared to the hydroxyl analog (FDB012328), which is more water-soluble due to its polar OH group . The glucosylated derivative (FDB012329) exhibits the highest hydrophilicity, attributed to the sugar moiety, enhancing solubility in aqueous environments .
Stability :
- Chloro-substituted pyrimidines may undergo hydrolysis under alkaline conditions, whereas hydroxyl derivatives are more stable in acidic environments. Glycosidic bonds in FDB012329 are susceptible to enzymatic cleavage, limiting stability in biological systems .
Q & A
Q. What synthetic methodologies are most effective for preparing 2,6-diamino-5-chloro-1H-pyrimidin-4-one, and how do reaction conditions influence yield and purity?
Methodological Answer:
- Stepwise Optimization : Begin with nucleophilic substitution on pyrimidine precursors (e.g., chlorination of 2,6-diaminopyrimidin-4-one derivatives) under controlled pH and temperature. For example, using POCl₃ as a chlorinating agent requires anhydrous conditions (80–100°C) to minimize side reactions like hydrolysis .
- Purity Control : Post-synthesis purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate:hexane gradients) ensures removal of unreacted amines or halogenated byproducts. Confirm purity via HPLC (C18 column, UV detection at 254 nm) .
Q. How can researchers validate the structural identity of this compound, particularly distinguishing it from analogs like 2,6-diamino-4-hydroxypyrimidine?
Methodological Answer:
- Spectroscopic Techniques :
- ¹H/¹³C NMR : Identify characteristic peaks for the chloro substituent (e.g., absence of hydroxyl proton at C4, downfield shifts for C5-Cl). Compare with reference spectra of non-chlorinated analogs (e.g., 2,6-diamino-4-hydroxypyrimidine) .
- Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion [M+H]⁺ and isotopic chlorine patterns (³⁵Cl/³⁷Cl ratio ~3:1) .
- X-ray Crystallography : Resolve ambiguities via single-crystal analysis (e.g., CCDC deposition for bond-length validation, as seen in related pyrimidinones ).
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported solubility and stability data for this compound across different solvents?
Methodological Answer:
- Controlled Solubility Studies : Use standardized protocols (e.g., OECD 105 shake-flask method) to measure solubility in DMSO, ethanol, and aqueous buffers (pH 1–10). Monitor degradation via UV-Vis (λmax shifts) or LC-MS over 24–72 hours .
- Statistical Analysis : Apply ANOVA to compare datasets, identifying outliers caused by impurities or solvent polarity effects. For example, discrepancies in DMSO solubility may arise from residual dimethylamine in commercial batches .
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions, and what are key validation steps?
Methodological Answer:
- DFT Calculations : Optimize molecular geometry (B3LYP/6-31G*) to model electron density at C5-Cl. Compare activation energies for SNAr (nucleophilic aromatic substitution) vs. elimination pathways .
- Experimental Validation : Synthesize derivatives (e.g., replacing Cl with -SH or -OCH₃) and correlate computed reactivity with observed kinetics (HPLC monitoring of reaction progress) .
Q. What are the challenges in correlating the biological activity of this compound with its structural analogs, and how can SAR studies address them?
Methodological Answer:
- SAR Framework :
- Variable Substituents : Systematically modify substituents at C2, C5, and C6 (e.g., -NH₂, -Cl, -CF₃) and assay against target enzymes (e.g., dihydrofolate reductase).
- Data Integration : Use multivariate regression to link electronic (Hammett σ) or steric (Taft Es) parameters to IC₅₀ values. For example, increased electron-withdrawing groups at C5 may enhance binding affinity .
- Contradiction Mitigation : Cross-validate in vitro results with in silico docking (AutoDock Vina) to identify false positives from assay artifacts .
Methodological Considerations from Evidence
- Data Reproducibility : Ensure reaction protocols align with peer-reviewed studies (e.g., solvent purity, inert atmosphere for halogenation steps) .
- Statistical Rigor : Apply inferential statistics (t-tests, confidence intervals) to quantify variability in biological assays or synthetic yields .
- Hybrid Modeling : Combine wet-lab data (e.g., crystallography) with computational predictions to resolve structural or mechanistic ambiguities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
